Cas no 7348-78-9 (2-Pentene, 1-bromo-, (Z)-)

Technical Introduction: (Z)-1-Bromo-2-pentene (Z)-1-Bromo-2-pentene (CAS: [insert if available]) is a halogenated alkene with a molecular formula of C₅H₉Br. This compound features a Z (cis) configuration at the double bond, influencing its reactivity and stereochemical behavior in synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of more complex alkenes or functionalized derivatives. The bromine substituent at the terminal position enhances its utility as an electrophile in Grignard or Suzuki reactions. Its defined stereochemistry ensures predictable reactivity patterns, making it valuable for stereoselective synthesis. Store under inert conditions to prevent degradation.
2-Pentene, 1-bromo-, (Z)- structure
2-Pentene, 1-bromo-, (Z)- structure
Product Name:2-Pentene, 1-bromo-, (Z)-
CAS No:7348-78-9
MF:C5H9Br
MW:149.028960943222
CID:542392
PubChem ID:6110173
Update Time:2025-06-07

2-Pentene, 1-bromo-, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene, 1-bromo-, (Z)-
    • 1-Bromo-2-pentene,predominantly cis
    • (Z)-1-bromopent-2-ene
    • 1-BROMO-2-PENTENE, 95, PREDOMINANTLY CIS
    • (Z)-1-BROMO-2-PENTENE
    • 7348-78-9
    • cis-1-bromo-2-pentene
    • SCHEMBL2490273
    • EN300-6473495
    • A848887
    • starbld0032922
    • FTBPZRNURKMEFD-ARJAWSKDSA-N
    • (2Z)-1-BROMOPENT-2-ENE
    • Inchi: 1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3-
    • InChI Key: FTBPZRNURKMEFD-ARJAWSKDSA-N
    • SMILES: BrC/C=C\CC

Computed Properties

  • Exact Mass: 147.98877
  • Monoisotopic Mass: 147.98876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 39.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.26 g/mL at 25 °C(lit.)
  • Melting Point: -106.7°C (estimate)
  • Boiling Point: 122 °C(lit.)
  • Flash Point: 23 °C
  • Refractive Index: n20/D 1.478(lit.)
  • PSA: 0

2-Pentene, 1-bromo-, (Z)- Security Information

  • Hazardous Material transportation number:UN 2920 8/PG 2
  • Hazard Category Code: 10-34
  • Safety Instruction: 16-26-27-36/37/39-45
  • Hazardous Material Identification: C

2-Pentene, 1-bromo-, (Z)- Pricemore >>

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